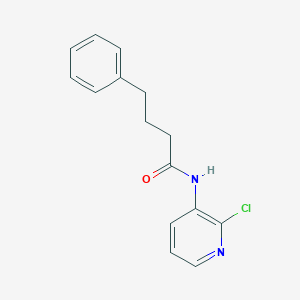
N-(2-chloro-3-pyridinyl)-4-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-3-pyridinyl)-4-phenylbutanamide, also known as CPP, is a chemical compound that is widely used in scientific research. CPP is a potent inhibitor of protein kinase C (PKC), which plays a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis.
作用機序
N-(2-chloro-3-pyridinyl)-4-phenylbutanamide inhibits PKC by binding to the enzyme's regulatory domain, preventing it from binding to its activator, diacylglycerol (DAG). This prevents PKC from becoming activated and phosphorylating its substrate proteins, leading to a downstream effect on cellular processes.
Biochemical and Physiological Effects:
N-(2-chloro-3-pyridinyl)-4-phenylbutanamide has been shown to have a wide range of biochemical and physiological effects. In cancer research, N-(2-chloro-3-pyridinyl)-4-phenylbutanamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In neurodegenerative disease research, N-(2-chloro-3-pyridinyl)-4-phenylbutanamide has been shown to protect against neuronal damage and improve cognitive function. In cardiovascular research, N-(2-chloro-3-pyridinyl)-4-phenylbutanamide has been shown to improve cardiac function and reduce inflammation.
実験室実験の利点と制限
One of the main advantages of N-(2-chloro-3-pyridinyl)-4-phenylbutanamide is its potency as a PKC inhibitor. This allows researchers to study the role of PKC in various cellular processes with high specificity. However, one of the limitations of N-(2-chloro-3-pyridinyl)-4-phenylbutanamide is its poor solubility in water, which can make it difficult to use in certain experiments. Additionally, N-(2-chloro-3-pyridinyl)-4-phenylbutanamide has been shown to have off-target effects on other enzymes, which can complicate data interpretation.
将来の方向性
There are many future directions for research on N-(2-chloro-3-pyridinyl)-4-phenylbutanamide and its role in various cellular processes. One area of interest is the development of more potent and selective PKC inhibitors that can be used in clinical settings. Additionally, further research is needed to understand the mechanisms underlying N-(2-chloro-3-pyridinyl)-4-phenylbutanamide's effects on cancer, neurodegenerative diseases, and cardiovascular diseases. Finally, the role of PKC in other cellular processes, such as immune function and inflammation, is an area of active research.
合成法
N-(2-chloro-3-pyridinyl)-4-phenylbutanamide is synthesized by reacting 2-chloro-3-pyridinecarboxylic acid with 4-phenylbutyric acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N-(2-chloro-3-pyridinyl)-4-phenylbutanamide as a white solid with a melting point of 93-95°C.
科学的研究の応用
N-(2-chloro-3-pyridinyl)-4-phenylbutanamide is widely used in scientific research to study the role of PKC in various cellular processes. PKC is a family of serine/threonine kinases that regulate many cellular functions, including cell growth, differentiation, and apoptosis. N-(2-chloro-3-pyridinyl)-4-phenylbutanamide is a potent inhibitor of PKC, and its use has led to significant advances in our understanding of the role of PKC in cancer, neurodegenerative diseases, and cardiovascular diseases.
特性
製品名 |
N-(2-chloro-3-pyridinyl)-4-phenylbutanamide |
|---|---|
分子式 |
C15H15ClN2O |
分子量 |
274.74 g/mol |
IUPAC名 |
N-(2-chloropyridin-3-yl)-4-phenylbutanamide |
InChI |
InChI=1S/C15H15ClN2O/c16-15-13(9-5-11-17-15)18-14(19)10-4-8-12-6-2-1-3-7-12/h1-3,5-7,9,11H,4,8,10H2,(H,18,19) |
InChIキー |
ULGFXHXHEUNZHW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=C(N=CC=C2)Cl |
正規SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=C(N=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-N-(3,5-dimethylphenyl)-3-[(2-ethoxybenzoyl)amino]benzamide](/img/structure/B309444.png)
![Propyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B309446.png)
![4-chloro-3-[(2-methoxybenzoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B309448.png)
![Ethyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B309449.png)
![Propyl 3-methoxy-4-[(2-methoxybenzoyl)oxy]benzoate](/img/structure/B309451.png)
![4-chloro-N-(4-fluorophenyl)-3-[(1-naphthylacetyl)amino]benzamide](/img/structure/B309453.png)
![4-chloro-3-[(1-naphthylacetyl)amino]-N-phenylbenzamide](/img/structure/B309455.png)
![N-(2-ethoxyphenyl)-3-[(1-naphthylacetyl)amino]benzamide](/img/structure/B309456.png)
![N-(2,4-dimethylphenyl)-4-[(1-naphthylacetyl)amino]benzamide](/img/structure/B309457.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(1-naphthylacetyl)amino]benzamide](/img/structure/B309461.png)
![4-chloro-N-(2,3-dimethylphenyl)-3-[(1-naphthylacetyl)amino]benzamide](/img/structure/B309462.png)
![4-chloro-N-(2-ethoxyphenyl)-3-[(1-naphthylacetyl)amino]benzamide](/img/structure/B309463.png)
![N-{2-chloro-5-[(4-methoxyanilino)carbonyl]phenyl}[1,1'-biphenyl]-4-carboxamide](/img/structure/B309464.png)
![N-{4-[(4-fluoroanilino)carbonyl]phenyl}[1,1'-biphenyl]-4-carboxamide](/img/structure/B309467.png)